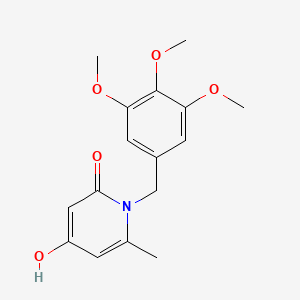
4-hydroxy-6-methyl-1-(3,4,5-trimethoxybenzyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-6-methyl-1-(3,4,5-trimethoxybenzyl)pyridin-2(1H)-one, also known as THP, is a chemical compound that has been extensively studied for its potential therapeutic properties. THP is a derivative of the natural product harmine, which has been used in traditional medicine for centuries. THP has been found to have a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Chemical Synthesis : This compound has been synthesized through various methods. For example, Smal, Cheung, and Davies (1986) synthesized samples of a similar compound, Trimethoprim, enriched with 13C at specific positions. This synthesis involved converting labeled cyanoacetic acid into labeled methyl 2-(3,4,5-trimethoxybenzyl)cyanoacetate and then to the labeled 6-hydroxy derivative of Trimethoprim (Smal, Cheung, & Davies, 1986).
Structural Analysis : Nelson, Karpishin, Rettig, and Orvig (1988) conducted a series of studies on 3-hydroxy-2-methyl-4(1H)-pyridinones, examining their molecular structure through X-ray diffraction, mass spectrometry, and spectroscopic methods. These studies provide valuable insights into the structural properties of similar compounds (Nelson, Karpishin, Rettig, & Orvig, 1988).
Applications in Material Science
- Molecular Complexation : Muthuraman, Masse, Nicoud, and Desiraju (2001) investigated molecular complexes formed between similar compounds, assessing new design strategies for materials showing quadratic nonlinear optical behavior. This research highlights the potential application of these compounds in creating materials for advanced optical technologies (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
Pharmaceutical Research
Antibacterial Agents : Rauckman and Roth (1980) explored derivatives of similar compounds as antibacterial agents. They synthesized various analogs and evaluated their inhibitory activity against Escherichia coli dihydrofolate reductase, demonstrating potential pharmaceutical applications (Rauckman & Roth, 1980).
Synthesis of Novel Derivatives : Suresh, Lavanya, and Rao (2016) synthesized novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives and screened them for antibacterial and antifungal activity. This research indicates the versatility of the compound in forming new derivatives with significant biological activities (Suresh, Lavanya, & Rao, 2016).
Propiedades
IUPAC Name |
4-hydroxy-6-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-10-5-12(18)8-15(19)17(10)9-11-6-13(20-2)16(22-4)14(7-11)21-3/h5-8,18H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTSGYYDZCKTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CC2=CC(=C(C(=C2)OC)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

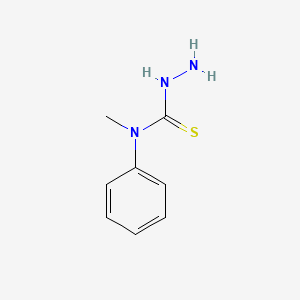
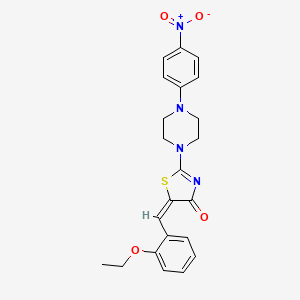
![4-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2681255.png)
![7-chloro-3-[2-(diethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2681256.png)
![lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate](/img/no-structure.png)
![2-Chloro-N-[[2-(1-methylpyrazol-4-yl)oxolan-2-yl]methyl]propanamide](/img/structure/B2681260.png)
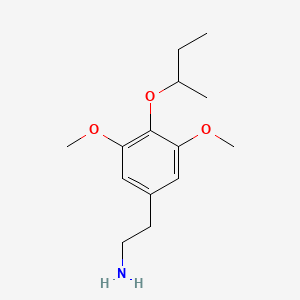
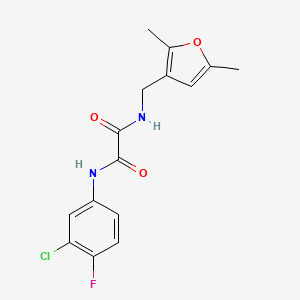

![Tert-butyl N-[[(3S,4S)-4-[4-(aminomethyl)triazol-1-yl]oxolan-3-yl]methyl]carbamate](/img/structure/B2681267.png)

![3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2681269.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2681272.png)